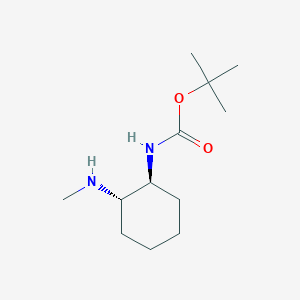
tert-Butyl ((1S,2S)-2-(methylamino)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1S,2S)-2-(methylamino)cyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1S,2S)-2-(methylamino)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to form tert-butyl esters . Another method employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Industrial Production Methods: Industrial production of tert-butyl esters often utilizes flow microreactor systems due to their efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1S,2S)-2-(methylamino)cyclohexyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group influences the reactivity of the compound, making it suitable for specific transformations .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide, which facilitates Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation . Palladium-catalyzed reactions are also employed for the synthesis of N-Boc-protected anilines .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of tert-butyl hydroperoxide can lead to the formation of tert-butyl esters, while palladium-catalyzed reactions yield N-Boc-protected anilines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl ((1S,2S)-2-(methylamino)cyclohexyl)carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules . It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology: In biological research, this compound is used to study the effects of tert-butyl groups on molecular interactions and stability. Its unique reactivity pattern makes it a valuable tool for investigating biosynthetic and biodegradation pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S)-2-(methylamino)cyclohexyl)carbamate involves its interaction with molecular targets through the tert-butyl group. This interaction can influence the stability and reactivity of the compound, leading to specific biological and chemical effects . The pathways involved in these interactions are often studied to understand the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl ((1S,2S)-2-(methylamino)cyclohexyl)carbamate include other tert-butyl esters and carbamates, such as tert-butyl carbamate and tert-butyl hydroperoxide .
Uniqueness: What sets this compound apart from other similar compounds is its specific structural configuration and the presence of the methylamino group. This unique combination of functional groups imparts distinct reactivity and stability characteristics, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9(10)13-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1 |
InChI Key |
QMXDBAIQSFJAPO-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1NC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















